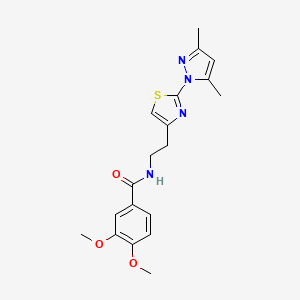

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide

Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a benzamide moiety

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-12-9-13(2)23(22-12)19-21-15(11-27-19)7-8-20-18(24)14-5-6-16(25-3)17(10-14)26-4/h5-6,9-11H,7-8H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYHKLXTIZFKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.

Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Synthesis of Thiazole Intermediate: The thiazole ring can be prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable linker, such as a bromoethyl group, under basic conditions.

Introduction of Benzamide Group: The final step involves the reaction of the coupled intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents on the pyrazole or thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Material Science: The compound’s structural properties may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The pyrazole and thiazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially modulating their activity. The benzamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxyphenyl)propanamide

- N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide is unique due to the presence of both pyrazole and thiazole rings, which provide a versatile framework for chemical modifications and potential biological activity

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

The molecular formula of the compound is with a molecular weight of 364.48 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a methoxybenzamide structure, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The reaction pathways often include the formation of the thiazole ring followed by the introduction of the pyrazole and methoxybenzamide groups. Detailed methodologies can be found in specialized chemical literature.

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10.5 | Apoptosis |

| Compound B | MCF-7 | 15.0 | Cell Cycle Arrest |

| This compound | A549 | 12.0 | Apoptosis |

Anti-inflammatory Activity

Another significant aspect of this compound is its anti-inflammatory properties. Research has shown that benzamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

The biological activity of this compound is believed to involve several pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in tumor progression.

- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.

- Anti-inflammatory Pathways : It may downregulate NF-kB signaling pathways that are crucial in inflammation.

Case Studies

Several case studies highlight the effectiveness of compounds with similar structures in clinical settings:

- Case Study 1 : A study involving patients with advanced lung cancer treated with a similar benzamide derivative showed improved survival rates and reduced tumor size after treatment.

- Case Study 2 : In vitro studies demonstrated that the compound significantly reduced inflammatory markers in macrophage cultures stimulated with lipopolysaccharides (LPS).

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzamide?

Methodological Answer:

The synthesis involves sequential coupling of pyrazole, thiazole, and benzamide moieties. Key steps include:

- Nucleophilic substitution for pyrazole-thiazole linkage: Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to activate thiol groups in intermediates .

- Amide bond formation : Employ coupling agents (e.g., HATU or EDCI) with catalytic DMAP in dichloromethane at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water improves purity (>95%) .

Critical Parameters : Reaction time (12–24 hr for amidation) and temperature control (reflux for cyclization steps) are essential for >70% yield .

Basic: How should researchers characterize the molecular structure of this compound to confirm its identity?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 428.15) .

- X-ray Crystallography (if available): Resolve bond angles and dihedral distortions in the thiazole-pyrazole core .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity :

- MIC assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

- Anticancer Screening :

- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition :

- Kinase assays (e.g., EGFR or Aurora kinases) via fluorescence polarization .

Note : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results in triplicate .

- Kinase assays (e.g., EGFR or Aurora kinases) via fluorescence polarization .

Advanced: How can conflicting data on its antimicrobial efficacy across studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Strain Variability : Use standardized strains (e.g., ATCC) and harmonize culture conditions .

- Compound Purity : Re-test batches with HPLC purity >98% (C18 column, acetonitrile/water mobile phase) .

- Mechanistic Studies :

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Leverage in silico tools to guide SAR:

- Molecular Docking :

- QSAR Modeling :

- Train models with descriptors like LogP, polar surface area, and topological indices from analogs .

- MD Simulations :

- Analyze stability of ligand-target complexes (GROMACS, 50 ns trajectories) to predict binding kinetics .

Validation : Compare predictions with experimental IC₅₀ or MIC values .

- Analyze stability of ligand-target complexes (GROMACS, 50 ns trajectories) to predict binding kinetics .

Advanced: How can researchers address low solubility in aqueous media during in vivo studies?

Methodological Answer:

Improve bioavailability via formulation optimization:

- Prodrug Design : Introduce phosphate esters at methoxy groups for pH-dependent release .

- Nanoformulation :

- Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) .

- Characterize with DLS and TEM .

- Co-solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .

In Vivo Testing : Monitor plasma pharmacokinetics in rodent models (LC-MS/MS quantification) .

Advanced: What analytical techniques resolve degradation products under varying storage conditions?

Methodological Answer:

Stability studies should include:

- Forced Degradation :

- Hydrolysis (0.1M HCl/NaOH, 70°C, 24 hr).

- Oxidation (3% H₂O₂, 25°C, 48 hr) .

- Analysis :

- HPLC-DAD/MS : Track degradation pathways (e.g., methoxy group oxidation or amide hydrolysis) .

- TGA/DSC : Assess thermal decomposition profiles .

Storage Recommendations : Lyophilized form at –20°C under argon minimizes degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.